4H-1-Benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro-
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Overview
Description
2-(Furan-2-yl)chroman-4-one is a heterocyclic compound that belongs to the class of oxygen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)chroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone with furfural in the presence of a base, followed by cyclization to form the chromanone structure . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of 2-(Furan-2-yl)chroman-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan or chromanone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has shown potential therapeutic applications, such as anticancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)chroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
- 2-(Thiophene-2-yl)chroman-4-one
- 2-(Pyrrole-2-yl)chroman-4-one
- 2-(Benzofuran-2-yl)chroman-4-one
Comparison: 2-(Furan-2-yl)chroman-4-one is unique due to its furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
3327-26-2 |
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Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H10O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-7,13H,8H2 |
InChI Key |
XBWBDAFVRLTHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CO3 |
Origin of Product |
United States |
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